(3-Piperidinophenyl)methanol
Overview
Description
(3-Piperidinophenyl)methanol is an organic compound with the molecular formula C12H17NO It consists of a phenyl ring substituted with a piperidine ring at the third position and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Piperidinophenyl)methanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, (3-piperidinophenyl)ketone, using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with bromine or chlorine.
Major Products Formed:
Oxidation: (3-Piperidinophenyl)ketone or (3-Piperidinophenyl)aldehyde.
Reduction: Various reduced derivatives depending on the reducing agent.
Substitution: Nitrated, sulfonated, or halogenated derivatives of this compound.
Scientific Research Applications
(3-Piperidinophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (3-Piperidinophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The piperidine ring is known to enhance the compound’s binding affinity to certain biological targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
(4-Piperidinophenyl)methanol: Similar structure but with the piperidine ring at the fourth position.
(2-Piperidinophenyl)methanol: Similar structure but with the piperidine ring at the second position.
(3-Piperidinophenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness: (3-Piperidinophenyl)methanol is unique due to the position of the piperidine ring, which can influence its chemical reactivity and biological activity. The methanol group also provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(3-piperidin-1-ylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNESBVGXCDQHLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428155 | |
Record name | (3-piperidinophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-58-6 | |
Record name | (3-piperidinophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10428155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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